molecular formula C21H28O5 B121214 6-Dehydrocortisol CAS No. 600-99-7

6-Dehydrocortisol

Cat. No.: B121214
CAS No.: 600-99-7
M. Wt: 360.4 g/mol
InChI Key: IFOXVSBZLASBJM-VWUMJDOOSA-N
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Description

6-Dehydrocortisol is a metabolite of cortisol, a glucocorticoid produced by the zona fasciculata of the adrenal gland. It plays a significant role in the identification of specific photoaffinity labeling sites of corticosteroid binding globulin .

Mechanism of Action

Target of Action

6-Dehydrocortisol, also known as Hydrocortisone EP Impurity E, is chemically identified as 11β,17,21-Trihydroxypregna-4,6-diene-3,20-dione . It is a glucocorticoid, similar to hydrocortisone . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells . The glucocorticoid receptor plays a crucial role in regulating genes controlling the development, metabolism, and immune response in the body .

Mode of Action

The mode of action of this compound is likely to be similar to that of other glucocorticoids. Upon binding to the glucocorticoid receptor, it mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of glucocorticoids include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

One such pathway involves the glucocorticoid-dependent induction of annexin A1 expression, which inhibits phospholipase A2 (PLA2) activity . This leads to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation .

Pharmacokinetics

Glucocorticoids like hydrocortisone have good oral bioavailability and are eliminated mainly by hepatic metabolism and renal excretion of the metabolites . Plasma concentrations follow a biexponential pattern . Pharmacokinetic parameters such as the elimination half-life determine the duration and intensity of glucocorticoid effects .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of other glucocorticoids. These effects include the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, and the promotion of anti-inflammatory genes . This leads to a reduction in inflammation and immune response mechanisms .

Future Directions

While specific future directions for 6-Dehydrocortisol were not found in the search results, the field of controlled drug delivery, which could potentially involve compounds like this compound, faces challenges and future directions in terms of technological advancement, consideration of both neurochemical and physiological biomarkers of stress, and global benefit .

Biochemical Analysis

Biochemical Properties

6-Dehydrocortisol interacts with several enzymes, proteins, and other biomolecules. It has been used in the identification of Trp-371 as the main site of specific photoaffinity labeling of corticosteroid binding globulin .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It also affects its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Dehydrocortisol can be synthesized from hydrocortisone acetate. One of the synthetic routes involves the use of chloranil in tert-butyl alcohol under heating conditions . The reaction yields this compound acetate, which can be further processed to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Dehydrocortisol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 6-Dehydrocortisol: this compound is unique due to its specific role in the identification of photoaffinity labeling sites of corticosteroid binding globulin. It also serves as a crucial intermediate in the metabolic pathway of cortisol, distinguishing it from other glucocorticoids .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOXVSBZLASBJM-VWUMJDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975426
Record name 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-99-7
Record name 6-Dehydrocortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEHYDROCORTISOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB1E84M01G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How potent is 16-methylene-6-dehydrocortisol compared to dexamethasone in suppressing glucocorticoid function?

A1: Research has shown that 16-methylene-6-dehydrocortisol is less potent than dexamethasone in suppressing glucocorticoid function. A study involving healthy subjects revealed that the mean dose-response equivalent of dexamethasone to 16-methylene-6-dehydrocortisol is 1:22, meaning a significantly higher dose of 16-methylene-6-dehydrocortisol is needed to achieve a comparable suppression effect []. Furthermore, while 3.0 mg of dexamethasone led to almost complete suppression of glucocorticoid function, 30 mg of 16-methylene-6-dehydrocortisol did not achieve complete suppression [].

Q2: Can the initial plasma cortisol levels influence the degree of suppression achieved by these corticosteroids?

A2: Yes, the initial plasma cortisol level, alongside the administered corticosteroid dose, appears to be a factor in determining the fasting plasma cortisol value after suppression []. This suggests that individual patient factors may play a role in determining the optimal dose for effective glucocorticoid suppression.

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